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Abstract

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase
AKT (also known as Protein Kinase B).[1][2] The discovery of CCT128930 hydrochloride
represents a significant advancement in the development of targeted cancer therapeutics due
to the central role of the PI3BK/AKT/mTOR signaling pathway in promoting cell survival,
proliferation, and resistance to apoptosis. This technical guide provides an in-depth overview of
the discovery, mechanism of action, and a plausible synthesis of CCT128930 hydrochloride,
tailored for professionals in the field of drug development and oncology research.

Discovery and Mechanism of Action

CCT128930 was identified through fragment and structure-based drug discovery approaches.
[1][2] It belongs to the pyrrolopyrimidine class of compounds and exhibits high selectivity for
AKT over other closely related kinases, such as protein kinase A (PKA).[1][2] This selectivity is
achieved by targeting a single amino acid difference between AKT and PKA.[1][2]

As an ATP-competitive inhibitor, CCT128930 binds to the ATP-binding pocket of AKT,
preventing the phosphorylation of its downstream substrates.[1][2] This leads to the inhibition of
the PIBK/AKT/mTOR signaling pathway, which is frequently dysregulated in various human
cancers. The inhibition of this pathway ultimately results in decreased cell proliferation, cell
cycle arrest at the G1 phase, and induction of apoptosis in cancer cells.[1][3]
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Signaling Pathway

The PIBK/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell
growth and survival. The mechanism of action of CCT128930 is centered on the inhibition of
AKT within this pathway.
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Figure 1: Simplified PIBK/AKT/mTOR signaling pathway and the inhibitory action of
CCT128930.

Quantitative Biological Data

The biological activity of CCT128930 has been characterized by various in vitro and in vivo
studies. The following tables summarize the key quantitative data.

Table 1: In Vi hibi -

Target Assay Type IC50 (nM) Cell Line GI50 (pM)
AKT2 Cell-free 6[4]
PKA Cell-free 168[3]
p70S6K Cell-free 120[3]
Growth Inhibition - VBTG 6.3[1]

(Glioblastoma)

o LNCaP (Prostate
Growth Inhibition - 0.35[1]
Cancer)

o PC3 (Prostate
Growth Inhibition - 1.9[1]
Cancer)

Table 2: In Vivo Pharmacokinetic Parameters in Mice (25

mglkg dose)

Route of Administration

Peak Plasma Area Under the Curve
Concentration (Cmax) (M) (AUCo-) (uM-h)

Intravenous (i.v.) 6.4[5] 4.6[5]
Intraperitoneal (i.p.) 1.3[5] 1.3[5]
Oral 0.43[5] 0.4[5]

Table 3: In Vivo Antitumor Efficacy
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Day of
Xenograft Model Dosing Schedule TIC Ratio (%) y
Measurement
U87MG — . Ny
m I.p.
(Glioblastoma) g/kg I.p
BT474 (Breast .
40 mg/kg i.p. 29[5] -

Cancer)

Plausible Synthesis of CCT128930 Hydrochloride

While a detailed, publicly available, step-by-step synthesis protocol for CCT128930
hydrochloride is not explicitly documented in a single source, a plausible multi-step synthesis
can be proposed based on established synthetic methodologies for structurally related
compounds, particularly the synthesis of 4-amino-4-substituted piperidines and the Buchwald-
Hartwig amination of pyrrolopyrimidines.

The proposed synthesis involves two main stages: the synthesis of the key intermediate, tert-
butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate, and its subsequent coupling with 4-
chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by deprotection and salt formation.

Synthesis of tert-butyl 4-amino-4-(4-
chlorobenzyl)piperidine-1-carboxylate

This intermediate can be synthesized from 1-boc-4-piperidone in a three-step process.
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tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate

Y

Step 2: Epoxidation
m-CPBA

Y

tert-butyl 7-(4-chlorophenyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Y

Step 3: Ring Opening
Ammonia

Y

tert-butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate
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Figure 2: Proposed synthesis workflow for the piperidine intermediate.

Step 1: Wittig Reaction 1-Boc-4-piperidone is reacted with (4-
chlorobenzyltriphenylphosphonium bromide in the presence of a strong base like n-butyllithium
(n-BuLi) in an appropriate solvent such as tetrahydrofuran (THF) to yield tert-butyl 4-(4-
chlorobenzylidene)piperidine-1-carboxylate.
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Step 2: Epoxidation The resulting alkene is then treated with a peroxy acid, such as meta-
chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM) to
form the corresponding epoxide, tert-butyl 7-(4-chlorophenyl)-1-oxa-6-azaspiro[2.5]octane-6-

carboxylate.

Step 3: Epoxide Ring Opening The epoxide is subsequently opened with ammonia in a suitable
solvent like methanol in a sealed tube at elevated temperature to yield the desired amino-
alcohol intermediate, tert-butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate.

Synthesis of CCT128930 and its Hydrochloride Salt

The final steps involve the coupling of the piperidine intermediate with the pyrrolopyrimidine
core, followed by deprotection and salt formation.
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Step 4: Buchwald-Hartwig Amination
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Y
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Step 6: Salt Formation
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Figure 3: Proposed final steps for the synthesis of CCT128930 hydrochloride.

Step 4: Buchwald-Hartwig Amination The synthesized piperidine intermediate is coupled with 4-
chloro-7H-pyrrolo[2,3-d]pyrimidine via a palladium-catalyzed Buchwald-Hartwig amination
reaction. This reaction typically employs a palladium catalyst (e.g., Pdz2(dba)s), a phosphine
ligand (e.g., Xantphos), and a base (e.g., Cs2COs) in a high-boiling point solvent such as
dioxane or toluene.
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Step 5: Boc Deprotection The tert-butyloxycarbonyl (Boc) protecting group is removed from the
piperidine nitrogen using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or
hydrochloric acid in 1,4-dioxane, to yield the free base of CCT128930.

Step 6: Hydrochloride Salt Formation The final step involves the formation of the hydrochloride
salt by treating the free base with a solution of hydrochloric acid in a suitable solvent, such as

diethyl ether or isopropanol. The resulting precipitate is then collected by filtration and dried to
afford CCT128930 hydrochloride as a solid.

Experimental Protocols for Key Biological Assays
Sulforhodamine B (SRB) Growth Inhibition Assay

This assay is used to determine the in vitro antiproliferative activity of CCT128930.

Protocol:

Cell Plating: Seed cells in 96-well plates at a suitable density and allow them to attach for 24
hours.

o Compound Treatment: Treat the cells with a serial dilution of CCT128930 hydrochloride
and a vehicle control (e.g., DMSO). Incubate for 96 hours.

o Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and
incubate for 1 hour at 4°C.

o Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) SRB solution in
1% acetic acid for 30 minutes at room temperature.

e Washing: Remove the unbound dye by washing the plates multiple times with 1% acetic
acid.

o Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base
solution.

o Absorbance Measurement: Read the optical density at 510 nm using a microplate reader.
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» Data Analysis: Calculate the GI50 value, which is the concentration of the compound that
causes a 50% reduction in cell growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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